Methyl azetidine-2-carboxylate
Overview
Description
Methyl azetidine-2-carboxylate is a derivative of azetidine-2-carboxylic acid, which is a four-membered azetidine ring with a carboxylic acid functionality. This compound is of interest due to its potential use in the synthesis of peptides and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of azetidine-2-carboxylic acid derivatives has been described in several studies. A practical asymmetric preparation of azetidine-2-carboxylic acid is reported, which starts from inexpensive chemicals and involves an intramolecular alkylation to construct the azetidine ring, using optically active alpha-methylbenzylamine as a chiral auxiliary . Another study describes the synthesis of N-substituted aziridine-2-carboxylates, which can be converted to derivatives of O-methylserine and S-methylcysteine, indicating the versatility of these compounds in further chemical transformations . Additionally, alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates have been synthesized, which serve as amino acid building blocks and demonstrate the potential of these small ring azaheterocyclic α- and β-amino acid derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of azetidine-2-carboxylic acid derivatives is characterized by the presence of a four-membered azetidine ring. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound with a tentative cis configuration .
Chemical Reactions Analysis
Azetidine-2-carboxylic acid derivatives participate in various chemical reactions. For instance, the synthesis of polyhydroxylated azetidine iminosugars from d-glucose involves an intramolecular Mitsunobu reaction, and the resulting compounds exhibit glycosidase inhibitory activity . The practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid, which promotes γ-turns in peptides, is achieved through intramolecular alkylation and the separation of diastereoisomeric amides .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl azetidine-2-carboxylate are not detailed in the provided papers, the properties of related azetidine-2-carboxylic acid derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit chirality due to the presence of asymmetric carbon atoms. Their reactivity includes participation in ring-opening reactions due to the strain of the four-membered ring and the ability to form various derivatives through functional group transformations.
Scientific Research Applications
These additional applications further demonstrate the broad utility of “Methyl azetidine-2-carboxylate” in various scientific disciplines, contributing to advancements in chemistry, biology, and materials science. The compound’s unique properties make it a valuable tool for researchers exploring new frontiers in their respective fields. For detailed experimental procedures and quantitative results, consulting the primary literature is recommended .
These applications underscore the multifaceted nature of “Methyl azetidine-2-carboxylate” in scientific research, showcasing its potential in antibiotic development, synthetic chemistry innovations, and metabolic biochemistry. The compound’s unique reactivity and structural features make it a valuable asset in various scientific endeavors. For comprehensive experimental details and quantitative data, the referenced literature offers a wealth of information .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl azetidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNOQXRIMCFHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531752 | |
Record name | Methyl azetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl azetidine-2-carboxylate | |
CAS RN |
134419-57-1 | |
Record name | Methyl azetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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